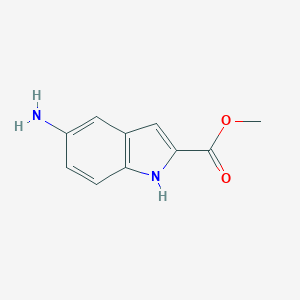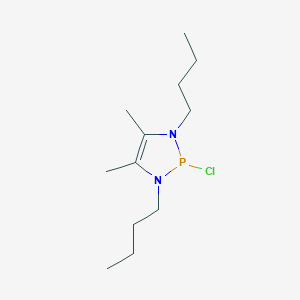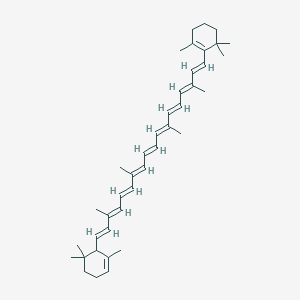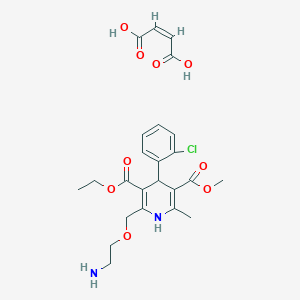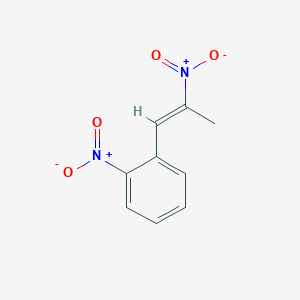
2,2,3,3-Tetramethyl-9-tetradecyl-1,4,8,11-tetraoxacyclotetradecane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2,3,3-Tetramethyl-9-tetradecyl-1,4,8,11-tetraoxacyclotetradecane, also known as TMC-15, is a cyclic ether compound that has gained significant attention in scientific research due to its unique properties. TMC-15 is a lipophilic molecule that can penetrate the cell membrane and interact with intracellular targets.
作用機序
The mechanism of action of 2,2,3,3-Tetramethyl-9-tetradecyl-1,4,8,11-tetraoxacyclotetradecane is not fully understood. However, studies have suggested that this compound may interact with intracellular targets, including the endoplasmic reticulum and mitochondria. This compound has been shown to induce apoptosis in cancer cells by activating the mitochondrial pathway. It has also been shown to inhibit the production of pro-inflammatory cytokines in immune cells.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. In cancer cells, this compound has been shown to induce cell death and inhibit cell proliferation. In immune cells, this compound has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6. In neuronal cells, this compound has been shown to protect against oxidative stress and reduce neuroinflammation.
実験室実験の利点と制限
2,2,3,3-Tetramethyl-9-tetradecyl-1,4,8,11-tetraoxacyclotetradecane has several advantages for lab experiments. It is a lipophilic molecule that can easily penetrate the cell membrane and interact with intracellular targets. This compound is also stable and can be easily synthesized. However, this compound has some limitations. It is a relatively new compound, and its mechanism of action is not fully understood. Additionally, this compound has not been extensively tested in vivo, and its potential side effects are not known.
将来の方向性
There are several future directions for 2,2,3,3-Tetramethyl-9-tetradecyl-1,4,8,11-tetraoxacyclotetradecane research. One potential avenue is to investigate the effects of this compound on different cancer types and to explore its potential as a cancer therapy. Another direction is to investigate the effects of this compound on the immune system and its potential as an anti-inflammatory agent. Additionally, further research is needed to understand the mechanism of action of this compound and its potential side effects.
合成法
The synthesis of 2,2,3,3-Tetramethyl-9-tetradecyl-1,4,8,11-tetraoxacyclotetradecane involves a multi-step process that starts with the reaction of 1,10-decanediol with 2,2-dimethyl-1,3-propanediol to form a diol intermediate. This intermediate is then reacted with tetradecyl bromide in the presence of potassium carbonate to form the desired product. The final step involves the cyclization of the product using para-toluenesulfonic acid as a catalyst.
科学的研究の応用
2,2,3,3-Tetramethyl-9-tetradecyl-1,4,8,11-tetraoxacyclotetradecane has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory, anti-cancer, and anti-viral properties. This compound has been used in various studies to investigate its effects on different cell types, including cancer cells, immune cells, and neuronal cells.
特性
CAS番号 |
151460-00-3 |
|---|---|
分子式 |
C28H56O4 |
分子量 |
456.7 g/mol |
IUPAC名 |
2,2,3,3-tetramethyl-9-tetradecyl-1,4,8,11-tetraoxacyclotetradecane |
InChI |
InChI=1S/C28H56O4/c1-6-7-8-9-10-11-12-13-14-15-16-17-20-26-25-29-21-18-23-31-27(2,3)28(4,5)32-24-19-22-30-26/h26H,6-25H2,1-5H3 |
InChIキー |
AGCBIBHANSJWDX-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCC1COCCCOC(C(OCCCO1)(C)C)(C)C |
正規SMILES |
CCCCCCCCCCCCCCC1COCCCOC(C(OCCCO1)(C)C)(C)C |
同義語 |
9-Tetradecyl-2,2,3,3-tetramethyl-1,4,8,11-tetraoxacyclotetradecane |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



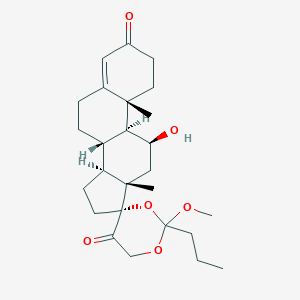
![N-[2-(1H-indol-3-yl)ethyl]hexacosanamide](/img/structure/B124457.png)
![[(2R,3S,4S,5R,6S)-3,4-diacetyloxy-6-(2,4-dinitrophenoxy)-5-fluorooxan-2-yl]methyl acetate](/img/structure/B124458.png)
![N-[(4-methylphenyl)methyl]cyclobutanamine](/img/structure/B124460.png)
![1,3,5-Triazabicyclo[3.1.0]hexane-3-ethanol,6,6-dimethyl-(9CI)](/img/structure/B124462.png)
